Carteolol(1+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

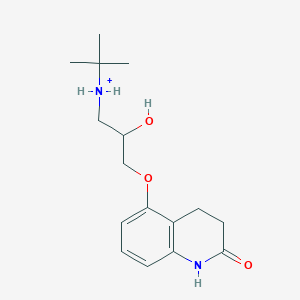

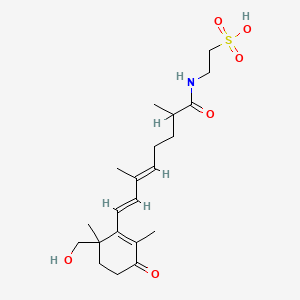

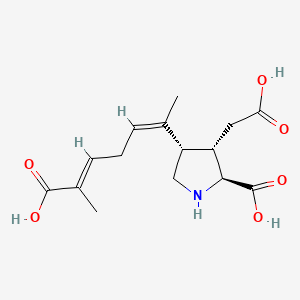

Carteolol(1+) is the ammonium ion resulting from the protonation of the side-chain amino group of carteolol. It is a conjugate acid of a carteolol.

Scientific Research Applications

Cytotoxicity in Human Corneal Epithelial Cells

Carteolol, a nonselective β-adrenoceptor antagonist used in glaucoma treatment, may have cytotoxic effects on the human corneal epithelium. This cytotoxicity is time- and dose-dependent and is achieved by inducing apoptosis through the Bcl-2 family protein-mediated mitochondrial pro-apoptotic pathway (Shan & Fan, 2016).

Vasorelaxing Properties in Porcine Ciliary Arteries

Carteolol exhibits vasorelaxing effects on porcine ciliary arteries, independent of the endothelium. These findings suggest potential relevance for glaucoma patient care, although clinical implications require further investigation (Kasper et al., 2000).

Ocular Hypotensive Efficacy

Carteolol has been studied for its ocular hypotensive efficacy. For example, a study evaluated the efficacy and safety of carteolol alginate solution compared to standard carteolol solution in reducing intraocular pressure (Demailly et al., 2001).

Beta-Blocking Effects

The beta-blocking effects of carteolol have been assessed, including its duration of beta blockade after single oral doses in normal men. This study provides insights into the pharmacodynamics of carteolol (Stoll et al., 1981).

Impact on Heart Rate Variability

Research has examined how carteolol affects heart rate variability, particularly in response to mental arithmetic. This study contributes to understanding the neural regulatory mechanisms underlying hemodynamic changes induced by mental stress (Moriguchi et al., 1992).

Photoreceptor Cell Protection

A study investigating carteolol's protective effects against light-induced oxidative stress in the retina found that it could protect retinal cells from light-induced damage, highlighting its antioxidative potential (Matsuo et al., 2019).

Retrobulbar Hemodynamics in Glaucoma

Carteolol's effect on retrobulbar hemodynamics in patients with normal tension glaucoma has been studied, showing its potential to decrease vascular resistance in these patients (Chen et al., 2001).

properties

Product Name |

Carteolol(1+) |

|---|---|

Molecular Formula |

C16H25N2O3+ |

Molecular Weight |

293.38 g/mol |

IUPAC Name |

tert-butyl-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propyl]azanium |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)/p+1 |

InChI Key |

LWAFSWPYPHEXKX-UHFFFAOYSA-O |

SMILES |

CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |

Canonical SMILES |

CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

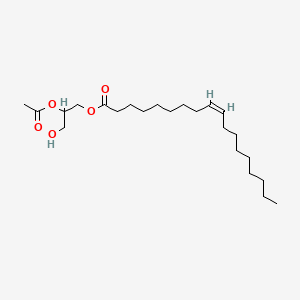

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)

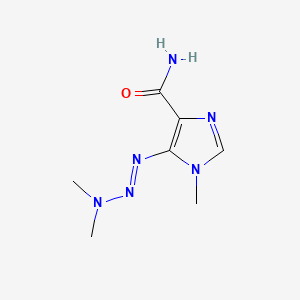

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)